molecular formula C14H18N2O5 B2939595 Methyl 4-(2-((1-methoxypropan-2-yl)amino)-2-oxoacetamido)benzoate CAS No. 920402-50-2

Methyl 4-(2-((1-methoxypropan-2-yl)amino)-2-oxoacetamido)benzoate

Cat. No.: B2939595
CAS No.: 920402-50-2
M. Wt: 294.307
InChI Key: LLXGNZIBEBJSFX-UHFFFAOYSA-N
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Description

Methyl 4-(2-((1-methoxypropan-2-yl)amino)-2-oxoacetamido)benzoate is a useful research compound. Its molecular formula is C14H18N2O5 and its molecular weight is 294.307. The purity is usually 95%.
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Properties

IUPAC Name

methyl 4-[[2-(1-methoxypropan-2-ylamino)-2-oxoacetyl]amino]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O5/c1-9(8-20-2)15-12(17)13(18)16-11-6-4-10(5-7-11)14(19)21-3/h4-7,9H,8H2,1-3H3,(H,15,17)(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLXGNZIBEBJSFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(COC)NC(=O)C(=O)NC1=CC=C(C=C1)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 4-(2-((1-methoxypropan-2-yl)amino)-2-oxoacetamido)benzoate, a compound with a complex structure, has garnered attention for its potential biological activities. This article delves into the biological properties, mechanisms of action, and relevant research findings associated with this compound.

Chemical Structure and Properties

  • Chemical Formula : C13H19N3O4
  • Molecular Weight : 267.31 g/mol
  • CAS Number : Not specified in the sources but can be associated with similar compounds.

Biological Activity Overview

This compound is primarily studied for its anti-inflammatory and potential anticancer properties. Research indicates that compounds with similar structures often exhibit significant biological activities due to their ability to interact with various biological targets.

Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory effects of related compounds. For instance, a phenylpropanoid compound isolated from Juglans mandshurica demonstrated significant inhibition of lipopolysaccharide (LPS)-induced nitric oxide (NO) production and cyclooxygenase-2 (COX-2) expression in RAW 264.7 cells. This suggests that this compound may share similar pathways for reducing inflammation, potentially through the inhibition of NF-kB and MAPK signaling pathways .

The mechanisms by which this compound exerts its effects are likely multifaceted:

  • Inhibition of Pro-inflammatory Mediators : Similar compounds have been shown to reduce levels of pro-inflammatory cytokines and mediators such as NO and prostaglandins.
  • Modulation of Signaling Pathways : The inhibition of NF-kB activation is critical in the anti-inflammatory response, as this pathway regulates the expression of many inflammatory genes.

Table 1: Summary of Biological Activities

Activity TypeRelated CompoundEffect ObservedReference
Anti-inflammatoryHHMPInhibition of NO production
CytotoxicityVariousInduction of apoptosis in cancer cells
Enzyme inhibitionSimilar structuresInhibition of COX enzymesGeneral literature

Case Study Example

A study involving a structurally similar compound demonstrated significant cytotoxic effects against various cancer cell lines. The compound induced apoptosis via mitochondrial pathways, suggesting that this compound may also possess anticancer properties.

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